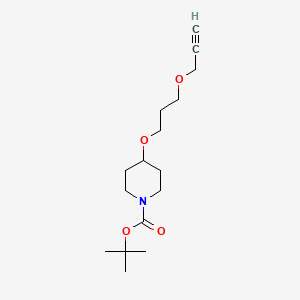
tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a prop-2-yn-1-yloxypropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the alkylation of a piperidine derivative with a prop-2-yn-1-yloxypropyl halide under basic conditions, followed by protection of the amine group with a tert-butyl carbamate group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the alkylation and protection steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of potential therapeutic agents targeting specific enzymes or receptors .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the alkyne group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4-(prop-2-yn-1-yloxy)benzylcarbamate: Similar structure but with a benzyl group instead of a piperidine ring.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxyethylphenyl group instead of the prop-2-yn-1-yloxypropoxy group.
Uniqueness: The uniqueness of tert-Butyl 4-(3-(prop-2-yn-1-yloxy)propoxy)piperidine-1-carboxylate lies in its combination of a piperidine ring with a prop-2-yn-1-yloxypropoxy side chain.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 4-(3-prop-2-ynoxypropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-11-19-12-6-13-20-14-7-9-17(10-8-14)15(18)21-16(2,3)4/h1,14H,6-13H2,2-4H3 |
InChI Key |
SHZFMWNURDXXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


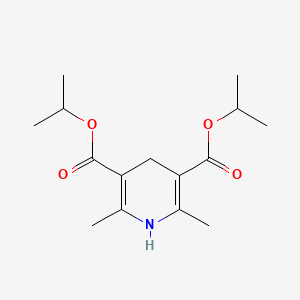

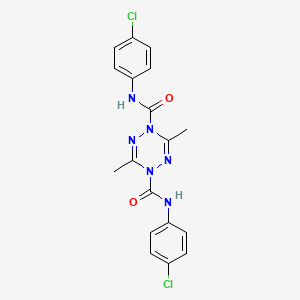
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
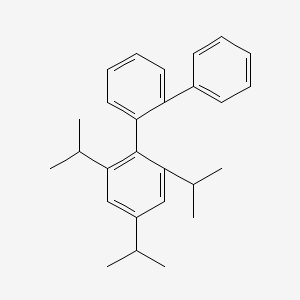
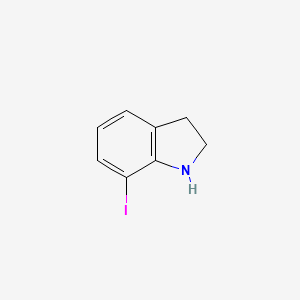
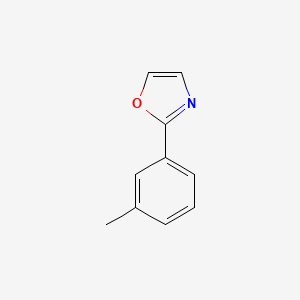
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
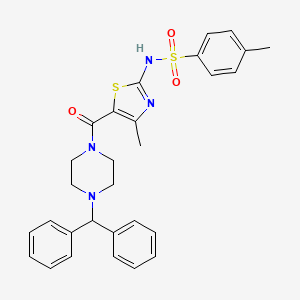
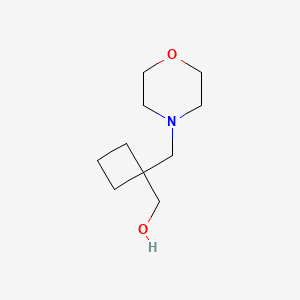
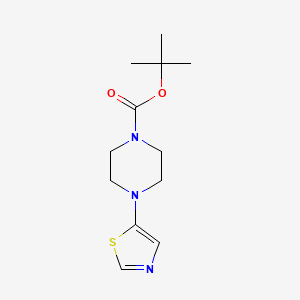
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
